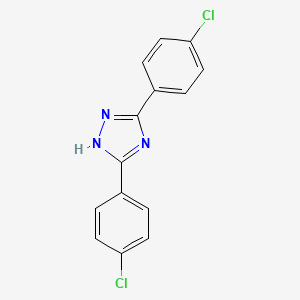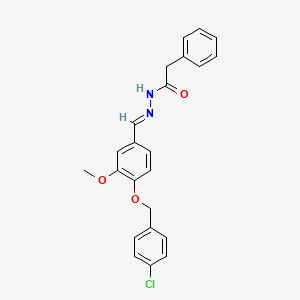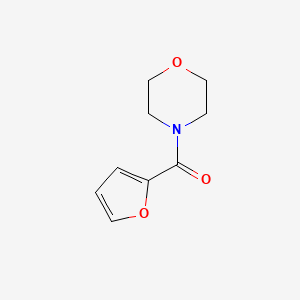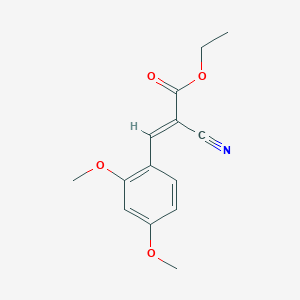
N,N'-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is a complex organic compound with the molecular formula C26H26N4O6S2 and a molecular weight of 554.638. It is known for its unique structure, which includes two isoindole rings connected by a disulfide bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) typically involves the reaction of 2-mercaptoethanol with phthalic anhydride to form the intermediate 2-mercaptoethyl phthalimide. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in the laboratory but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The isoindole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
科学的研究の応用
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) involves its ability to bind to DNA and stabilize chromatin. This binding is facilitated by the disulfide bridge, which can interact with the thiol groups in DNA . The compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
類似化合物との比較
Similar Compounds
WR-33278: A structurally similar disulfide compound known for its radioprotective properties.
Spermine: A polyamine that also binds to DNA and stabilizes chromatin.
Ethylene glycol dimethacrylate: Used in the production of polymers and has a similar structural motif.
Uniqueness
N,N’-(Dithiodi-2,1-ethanediyl)bis(1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionamide) is unique due to its combination of isoindole rings and a disulfide bridge, which imparts distinct chemical and biological properties
特性
CAS番号 |
87503-54-6 |
|---|---|
分子式 |
C26H26N4O6S2 |
分子量 |
554.6 g/mol |
IUPAC名 |
3-(1,3-dioxoisoindol-2-yl)-N-[2-[2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyldisulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C26H26N4O6S2/c31-21(9-13-29-23(33)17-5-1-2-6-18(17)24(29)34)27-11-15-37-38-16-12-28-22(32)10-14-30-25(35)19-7-3-4-8-20(19)26(30)36/h1-8H,9-16H2,(H,27,31)(H,28,32) |
InChIキー |
QLMHYXYANMYGEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCSSCCNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010422.png)




![N'-[(E)-(2-bromo-5-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B12010445.png)





![Benzo[g]quinoxalin-2(1h)-one](/img/structure/B12010494.png)


